molecular formula C₁₇H₁₅D₃N₃NaO₄S B1152022 5-Hydroxy Omeprazole-d3 Sodium Salt

5-Hydroxy Omeprazole-d3 Sodium Salt

Cat. No.: B1152022
M. Wt: 386.42
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy Omeprazole-d3 Sodium Salt is a complex organic compound with a unique structure that includes a benzimidazole ring, a pyridine ring, and a sulfinylmethyl group

Preparation Methods

The synthesis of 5-Hydroxy Omeprazole-d3 Sodium Salt involves multiple steps, including the formation of the benzimidazole and pyridine rings, followed by the introduction of the sulfinylmethyl group. The reaction conditions typically require the use of specific reagents and catalysts to ensure the correct formation of the desired product. Industrial production methods may involve scaling up these reactions and optimizing conditions to maximize yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone.

    Reduction: The nitro group on the benzimidazole ring can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Hydroxy Omeprazole-d3 Sodium Salt has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfinylmethyl group may play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include those with benzimidazole and pyridine rings, such as:

  • Sodium;[4-methoxy-5-methyl-6-[[6-(trideuteriomethoxy)-1H-benzimidazol-2-yl]sulfinylmethyl]pyridin-3-yl]methanolate
  • Sodium;[4-methoxy-5-methyl-6-[[5-(methoxy)benzimidazol-1-id-2-yl]sulfinylmethyl]pyridin-3-yl]methanol

These compounds share structural similarities but may differ in their specific functional groups, leading to variations in their chemical reactivity and biological activity. The uniqueness of 5-Hydroxy Omeprazole-d3 Sodium Salt lies in its specific combination of functional groups and isotopic labeling, which can influence its properties and applications .

Properties

Molecular Formula

C₁₇H₁₅D₃N₃NaO₄S

Molecular Weight

386.42

Synonyms

4-Methoxy-6-[[(5-(methoxy-d3)-1H-benzimidazol-2-yl)sulfinyl]methyl]-5-methyl-3-pyridine Methanol Sodium Salt;  5-Hydroxyomeprazole-d3 Sodium Salt;  Hydroxyomeprazole-d3 Sodium Salt; 

Origin of Product

United States

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